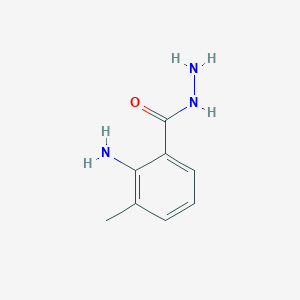

2-Amino-3-methylbenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H11N3O |

|---|---|

分子量 |

165.19 g/mol |

IUPAC 名称 |

2-amino-3-methylbenzohydrazide |

InChI |

InChI=1S/C8H11N3O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |

InChI 键 |

RHMCEWWHPNVQRL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C(=O)NN)N |

产品来源 |

United States |

Synthetic Methodologies for 2 Amino 3 Methylbenzohydrazide

Conventional and Established Synthetic Routes

The traditional methods for synthesizing 2-Amino-3-methylbenzohydrazide primarily rely on the transformation of readily available precursors. These routes have been well-documented and are characterized by their stepwise nature.

A common and direct pathway to this compound involves the use of 2-amino-3-methylbenzoic acid as the starting material. This process typically entails the reaction of 2-amino-3-methylbenzoic acid with hydrazine (B178648) hydrate (B1144303). The reaction is generally conducted in an organic solvent, such as ethanol (B145695) or methanol (B129727), under reflux conditions. The fundamental transformation is a condensation reaction where the carboxylic acid group of the precursor reacts with hydrazine hydrate to form the corresponding hydrazide, with the elimination of a water molecule.

Another established route starts from 2-nitro-3-methylbenzoic acid, which is first hydrogenated, often using a palladium on carbon (Pd/C) catalyst, to produce 2-amino-3-methylbenzoic acid with a high yield of over 98%. This intermediate is then further reacted to obtain the target hydrazide. A patent describes a method starting with m-toluic acid, which undergoes nitration to yield 2-nitro-3-toluic acid. google.com This is subsequently reduced to 2-amino-3-methylbenzoic acid. google.com

Alternatively, the synthesis can commence from the corresponding ester, methyl-2-amino-3-methylbenzoate. This ester is reacted with hydrazine hydrate, typically under reflux in ethanol, to yield this compound.

The general reaction scheme for the synthesis from 2-amino-3-methylbenzoic acid is as follows:

2-Amino-3-methylbenzoic acid + Hydrazine hydrate → this compound + Water

Following the reaction, the product is typically isolated through filtration and purified by recrystallization to obtain the desired level of purity.

To enhance the efficiency and yield of the established synthetic routes, meticulous control and optimization of various reaction parameters are crucial.

The choice of solvent plays a significant role in the reaction outcome. For the hydrazide formation from 2-amino-3-methylbenzoic acid or its ester, polar protic solvents like ethanol and methanol are commonly employed as they facilitate the dissolution of the reactants and the subsequent reaction. In other related hydrazide syntheses, polar aprotic solvents such as anhydrous N,N-dimethylformamide (DMF) are preferred, especially in steps involving nucleophilic substitutions, as they can stabilize charged intermediates. The use of a solvent mixture, such as methanol/THF/water, has also been reported to be effective in certain related syntheses. researchgate.net

Temperature is a critical parameter that directly influences the reaction rate. The synthesis of this compound from its precursors is typically carried out under reflux conditions, indicating the need for elevated temperatures to drive the reaction to completion. For similar hydrazide syntheses, specific temperature ranges, such as 60-70°C or 80-100°C, are often maintained to optimize the yield. In some cases, lower temperatures (e.g., 0–5°C) are employed during the introduction of certain functional groups to minimize the formation of side products. While most laboratory-scale syntheses are conducted at atmospheric pressure, industrial-scale production might involve adjustments in pressure to control the reaction environment and enhance safety.

The molar ratio of the reactants is a key factor in maximizing the yield of the desired product. In the synthesis of related benzohydrazides, a slight excess of hydrazine hydrate (e.g., a 1:1.2 molar ratio of the acid to hydrazine) is often used to ensure the complete conversion of the starting material. The sequence of reagent addition can also be critical, particularly in multi-step syntheses or when dealing with sensitive functional groups. For instance, in the synthesis of more complex hydrazide derivatives, a stepwise addition of reagents is necessary to control the reaction pathway and avoid unwanted side reactions.

Table 1: Key Reaction Parameters in the Conventional Synthesis of this compound and Related Compounds

| Parameter | Typical Conditions | Rationale |

| Starting Material | 2-amino-3-methylbenzoic acid or its methyl ester | Readily available precursors. |

| Reagent | Hydrazine hydrate | Source of the hydrazide functional group. |

| Solvent | Ethanol, Methanol | Polar protic solvents that facilitate the reaction. |

| Temperature | Reflux | Provides the necessary energy to drive the condensation reaction. |

| Stoichiometry | Slight excess of hydrazine hydrate | Ensures complete conversion of the starting material. |

Optimization of Reaction Parameters in Established Methods

Novel and Advanced Synthetic Strategies

The use of microwave irradiation is another advanced technique that can accelerate reaction times and improve yields. A study on the synthesis of a related compound, 2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide, demonstrated that microwave-assisted synthesis resulted in a good yield and was more eco-friendly compared to conventional heating methods. rsc.org

Furthermore, the development of novel catalytic systems continues to be an active area of research. For example, a reusable copper-iodide-doped neutral alumina (B75360) catalyst has been successfully employed in the synthesis of 1,4-disubstituted β-amino-1,2,3-triazoles, showcasing the potential for new catalysts to improve the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net While not directly applied to this compound yet, these advanced strategies hold promise for the future development of more efficient and sustainable methods for its production.

Metal-Catalyzed Approaches (e.g., palladium-catalyzed amidation)

While the direct hydrazinolysis of esters is common, modern synthetic chemistry offers more sophisticated metal-catalyzed routes for C-N bond formation, which could be applied to the synthesis of this compound or its precursors. Palladium-catalyzed reactions are particularly prominent in this area. For instance, palladium-catalyzed amidation and amination reactions have been developed for the functionalization of aromatic rings.

Although direct palladium-catalyzed synthesis of a hydrazide from a carboxylic acid and hydrazine is not a standard transformation, related methodologies suggest potential pathways. For example, palladium catalysts have been successfully used for the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles, yielding o-aminobenzophenones. nih.gov This demonstrates the capacity of palladium to catalyze additions to functional groups in proximity to an amino group on a benzene (B151609) ring. A plausible, albeit complex, strategy could involve a palladium-catalyzed cross-coupling reaction to form the N-N bond, a developing area in catalysis. mdpi.com

A more established application of palladium catalysis would be in the synthesis of the precursor, 2-amino-3-methylbenzoic acid. Palladium-catalyzed cross-coupling reactions like the Suzuki reaction are instrumental in creating C-C bonds, which could be relevant in building the substituted benzene ring system from simpler starting materials. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions on Related Substrates

| Reaction Type | Substrates | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Direct Addition | 2-Aminobenzonitrile, Sodium arylsulfinate | Pd(OAc)₂ / p-NBSA | o-Aminobenzophenone | nih.gov |

| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Pd₂(dba)₃ / SPhos | 6-Aryl Dopamine Derivative | mdpi.com |

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. beilstein-journals.org This approach avoids the use of often toxic or expensive metal catalysts. In the context of this compound, organocatalysis could be envisioned for controlling selectivity in reactions to form its derivatives.

For example, organocatalysts like proline and its derivatives, or imidazolidinones, are effective in promoting tandem reactions. beilstein-journals.orgmdpi.com These catalysts operate through the formation of intermediate iminium or enamine ions, activating the substrates towards nucleophilic attack. mdpi.com While specific organocatalytic methods for this compound are not documented, analogous reactions are widespread. Organocatalytic tandem aza-Michael-aldol reactions are used to synthesize 1,2-dihydroquinolines, and oxa-Michael-aldol reactions produce functionalized chromenes. beilstein-journals.org These strategies, which involve the reaction of substituted benzaldehydes with α,β-unsaturated compounds, showcase how organocatalysis can be used to build complex heterocyclic structures with high stereocontrol. beilstein-journals.org Such principles could be adapted to reactions involving this compound as a nucleophile to generate chiral derivatives.

Green Chemistry Principles in Synthesis (e.g., solvent-free, aqueous media)

The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and safe. orientjchem.orgmdpi.com These principles have been successfully applied to the synthesis of aromatic hydrazides and their subsequent derivatives, hydrazones.

Key green approaches applicable to this compound synthesis include:

Use of Greener Solvents: Replacing traditional organic solvents with water or ethanol significantly reduces environmental impact. Hydrazone synthesis, for example, has been efficiently carried out in aqueous media. orientjchem.orgchemmethod.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. The synthesis of 4-hydroxybenzoic acid hydrazide and its derivatives has been shown to be much faster and higher yielding using a microwave reactor compared to refluxing in ethanol. chemmethod.com

Alternative Reaction Conditions: Techniques like grinding reactants together in the absence of a solvent (mechanochemistry) offer an eco-friendly alternative. orientjchem.org

Table 2: Comparison of Conventional vs. Green Synthesis for Hydrazide Derivatives

| Reaction | Method | Conditions | Time | Yield | Ref |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid hydrazide synthesis | Conventional Reflux | Ethanol, Reflux | 3-7 hours | Moderate | chemmethod.com |

| 4-Hydroxybenzoic acid hydrazide synthesis | Microwave | No Solvent | 3 minutes | 93% | chemmethod.com |

| Aromatic hydrazone synthesis | Conventional | Organic Solvent | Several hours | Good | orientjchem.org |

One-Pot Multicomponent Reactions (MCRs) for Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates structural features from each reactant. rsc.orgpreprints.org This approach offers significant advantages over traditional multi-step synthesis, including reduced waste, lower costs, and faster generation of molecular complexity. preprints.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not reported, the strategy is highly relevant for the synthesis of its derivatives. Hydrazides and anilines are common components in MCRs to produce a wide array of heterocyclic compounds. For example, MCRs involving aldehydes, malononitrile, and various nucleophiles are used to create substituted pyrans and pyridines. nih.gov A novel one-pot, three-component synthesis of β-amino amides has also been developed from aldehydes, anilines, carboxylic acids, and ynamides. nih.gov

Given its structure, this compound, with its nucleophilic amino and hydrazide groups, is an ideal candidate for inclusion in MCRs to rapidly generate libraries of complex molecules for various applications.

Scalable Synthesis and Process Intensification Considerations

For industrial applications, the scalability of a synthetic route is paramount. Process intensification (PI) focuses on developing manufacturing processes that are substantially smaller, safer, cleaner, and more energy-efficient than traditional batch processes. orientjchem.orgenergy.govvapourtec.com A key technology in PI is the use of continuous flow reactors.

The synthesis of acid hydrazides from carboxylic acids has been successfully adapted to a continuous flow process. osti.govacs.orgacs.org In this setup, streams of the carboxylic acid (with an acid catalyst) and hydrazine hydrate are pumped into a heated reactor coil. osti.govacs.org The short residence time required (13-25 minutes) allows for high throughput. osti.govacs.org This method offers several advantages over batch production:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling energetic materials like hydrazine at elevated temperatures. vapourtec.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. orientjchem.org

High Productivity and Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel). A lab-scale flow system has demonstrated the production of 200g of a dihydrazide in 9 hours, equating to a ~22 g/h output. osti.govacs.org

Simplified Workup: In many cases, the product precipitates directly from the reaction stream upon cooling, allowing for simple filtration. osti.govacs.org

This continuous flow methodology is suitable for a variety of aromatic, aliphatic, and heteroaromatic carboxylic acids, suggesting its direct applicability for the large-scale, efficient, and safe production of this compound. osti.govacs.org

Table 3: Scope of Continuous Flow Synthesis for Various Acid Hydrazides

| Starting Carboxylic Acid | Residence Time (min) | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|

| Azelaic Acid | 25 | 150 | 86 (on 200g scale) | osti.govacs.org |

| Benzoic Acid | 13 | 150 | 82 | osti.govacs.org |

| Isonicotinic Acid | 13 | 150 | 88 | osti.govacs.org |

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Methylbenzohydrazide

Reactions Involving the Hydrazide Moiety

The hydrazide functional group is a derivative of carboxylic acid and possesses two interconnected nitrogen atoms. The terminal amino group (-NH2) is significantly more nucleophilic than the nitrogen atom adjacent to the carbonyl group, which is influenced by the resonance-withdrawing effect of the carbonyl. This difference in nucleophilicity governs the regioselectivity of many of its reactions.

One of the most fundamental reactions of hydrazides is their condensation with carbonyl compounds. libretexts.orgresearchgate.net This acid-catalyzed reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. The initial addition forms a tetrahedral intermediate known as a hemiaminal, which subsequently dehydrates to yield a stable product with a carbon-nitrogen double bond (C=N). libretexts.orgmdpi.com

Hydrazones: The reaction of 2-Amino-3-methylbenzohydrazide with one equivalent of an aldehyde or ketone leads to the formation of N'-acylhydrazones. These compounds are characterized by the R₂C=N-NH-C=O functional group and are valuable intermediates in organic synthesis. nih.govsoeagra.com The reaction is typically carried out by heating the reactants in a suitable solvent such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid. nih.gov The formation of hydrazones is a reversible process, and the products can be hydrolyzed back to the parent hydrazide and carbonyl compound under acidic conditions. libretexts.org

| Hydrazide Reactant | Carbonyl Reactant | Product Type | Typical Conditions |

|---|---|---|---|

| Isonicotinic Hydrazide | Vanillin | Isonicotinoylhydrazone | Reflux in ethanol with catalytic acetic acid nih.gov |

| Benzoic Acid Hydrazide | Substituted Benzaldehydes | Benzoylhydrazone | Heating in a solvent like ethanol nih.govsoeagra.com |

| 1,2-Benzisothiazole Hydrazides | Various Aldehydes | 1,2-Benzisothiazole-derived Hydrazone | Standard condensation reaction nih.gov |

| This compound (Predicted) | Generic Aldehyde (R-CHO) | 2-Amino-3-methylbenzoylhydrazone | Acid-catalyzed condensation in alcohol |

Azines: Azines are compounds containing the R₂C=N-N=CR₂ linkage. Symmetrical azines are typically synthesized through the reaction of two equivalents of an aldehyde or ketone with one equivalent of hydrazine (B178648) (H₂N-NH₂). researchgate.net The direct reaction of a substituted hydrazide like this compound with a carbonyl compound yields a hydrazone, not an azine. Azine formation from this starting material is not a primary transformation pathway.

Regioselectivity: The condensation reaction of this compound is highly regioselective. The molecule contains three potential nucleophilic nitrogen atoms: the two nitrogens of the hydrazide moiety and the one of the 2-amino group on the benzene (B151609) ring. The terminal nitrogen of the hydrazide (-CONHNH₂) is the most nucleophilic and reactive site for condensation with carbonyls. soeagra.com The nitrogen adjacent to the carbonyl is deactivated by resonance, and the aromatic amino group is generally less nucleophilic than the terminal hydrazide nitrogen in this context. Therefore, the reaction occurs exclusively at the terminal -NH₂ group of the hydrazide moiety.

Stereoselectivity: Hydrazones possess a C=N double bond, which can lead to the formation of E/Z stereoisomers. thieme-connect.de The synthesis of hydrazones typically results in the formation of the thermodynamically more stable isomer. The equilibrium between the isomers can be influenced by factors such as steric hindrance from the substituents on both the hydrazide and the carbonyl compound, as well as the reaction conditions (solvent, temperature). Aromatic aldehyde hydrazones with bulky substituents tend to favor the E isomer to minimize steric strain.

The hydrazide moiety is a cornerstone for the synthesis of various nitrogen-containing five-membered heterocycles. The acylhydrazone intermediates derived from this compound can undergo subsequent cyclization reactions to yield important heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles are commonly synthesized from hydrazide precursors through cyclodehydration reactions. nih.govmdpi.com A primary method involves the oxidative cyclization of N'-acylhydrazones, which are formed from the condensation of this compound with an aldehyde. nih.gov Various oxidizing agents can be employed to facilitate this transformation.

Another prevalent route is the reaction of the hydrazide with a carboxylic acid or its derivative (e.g., acyl chloride, orthoester) to form an N,N'-diacylhydrazine intermediate. This intermediate is then cyclized using a strong dehydrating agent. mdpi.com A range of reagents can effect this cyclization, with the choice often depending on the nature of the substituents on the diacylhydrazine.

| Reagent | Precursor | Description |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | N,N'-Diacylhydrazine | A widely used and effective cyclodehydrating agent. mdpi.com |

| Polyphosphoric Acid (PPA) | N,N'-Diacylhydrazine | Acts as both an acidic catalyst and a dehydrating agent at high temperatures. mdpi.com |

| Thionyl Chloride (SOCl₂) | N,N'-Diacylhydrazine | Another common reagent for achieving cyclodehydration. mdpi.com |

| Iodine | Acylthiosemicarbazide | Used for the cyclization of acylthiosemicarbazides (derived from hydrazides) to form 2-amino-1,3,4-oxadiazoles. researchgate.net |

| Iodoxybenzoic acid (IBX) | Acylhydrazone | Mediates oxidative cyclization under mild conditions. organic-chemistry.org |

The synthesis of the 1,2,4-triazole ring system from this compound also involves multi-step sequences. These heterocycles are of significant interest in medicinal and agricultural chemistry. organic-chemistry.orgfrontiersin.org

One established pathway begins with the conversion of the hydrazide into a potassium dithiocarbazinate by reacting it with carbon disulfide in a basic medium. Subsequent treatment of this intermediate with hydrazine hydrate (B1144303) under thermal conditions leads to the formation of a 4-amino-1,2,4-triazole-3-thiol derivative. nih.gov Another approach involves the reaction of the hydrazide with an imidate or similar reagent to construct the triazole ring. For instance, p-toluenesulfonyl chloride (PTSA) can catalyze the cyclization of intermediates derived from hydrazides to form 1,2,4-triazole derivatives. nih.gov

| Initial Reactants with Hydrazide | Key Intermediate | Final Cyclization Step/Reagent | Resulting Triazole Type |

|---|---|---|---|

| Carbon Disulfide (CS₂), Base | Potassium dithiocarbazinate | Hydrazine Hydrate (H₂N-NH₂) nih.gov | 4-Amino-1,2,4-triazole-3-thiol |

| N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides (derived from hydrazides) | Hydrazone-like intermediate | Acidic conditions organic-chemistry.org | Amino-1,2,4-triazoles |

| Imidates | N-Acylamidrazone | Dehydrative cyclization nih.gov | Substituted 1,2,4-triazoles |

Acylation and Sulfonylation Reactions

The terminal nitrogen of the hydrazide moiety is nucleophilic and readily undergoes acylation and sulfonylation. While specific studies on this compound are not extensively documented, the reactivity of similar hydrazides suggests that it would react with acyl chlorides and sulfonyl chlorides to form the corresponding N-acyl and N-sulfonyl derivatives. For instance, para-aminobenzohydrazide reacts with acyl halides in pyridine to yield N-acyl derivatives uobaghdad.edu.iq. Similarly, the sulfonylation of amino groups is a well-established transformation, often carried out using sulfonyl chlorides in the presence of a base nist.gov. These reactions provide a straightforward method for introducing a wide range of substituents, thereby modifying the compound's properties.

Reactions Involving the Aromatic Amino Group

The aromatic amino group is another key reactive center, enabling diazotization, amide and urea formation, and influencing the regioselectivity of electrophilic aromatic substitution.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt through reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. Aromatic diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, including halogens, cyano, hydroxyl, and other groups, by displacing the dinitrogen gas. Although the diazotization of aliphatic amines often leads to a mixture of products due to the instability of the resulting carbocations, aromatic diazonium salts are generally more stable, especially at low temperatures, allowing for controlled synthetic applications uobaghdad.edu.iqgoogle.comhmdb.ca.

Amide Formation and Urea Derivatives

The aromatic amino group readily participates in nucleophilic acyl substitution reactions with acylating agents such as acid chlorides and anhydrides to form amide derivatives. This reaction is a common method for protecting the amino group or for introducing specific functionalities.

Furthermore, the amino group can react with isocyanates or carbamoyl chlorides to yield urea derivatives. The synthesis of urea derivatives from amines is a well-established process and can also be achieved through reaction with carbon dioxide under certain conditions quickcompany.in. These urea derivatives are of interest in medicinal chemistry due to their biological activities. For example, urea derivatives of 2-aryl-benzothiazol-5-amines have been investigated as potential therapeutic agents patsnap.com.

Electrophilic Aromatic Substitution

The amino and methyl groups on the benzene ring are activating, ortho- and para-directing groups for electrophilic aromatic substitution. The powerful activating and directing effect of the amino group generally dictates the position of substitution. In the case of 2-amino-3-methylbenzoic acid, a closely related precursor, electrophilic substitution such as chlorination occurs at the 5-position, para to the amino group. This reaction can be carried out using reagents like N-chlorosuccinimide or dichlorohydantoin in a solvent such as N,N-dimethylformamide (DMF) patsnap.comchemicalbook.comgoogle.com. Similarly, nitration of m-toluic acid, a precursor to 2-amino-3-methylbenzoic acid, yields the 2-nitro derivative, demonstrating the directing effects of the existing substituents google.com. It is therefore expected that electrophilic substitution on this compound would also predominantly occur at the 5-position.

Reactions Involving the Methyl-Substituted Benzene Ring

Oxidation Reactions

The hydrazide group is susceptible to oxidation. Studies on the oxidation of benzhydrazide and its derivatives have shown that the primary product is typically the corresponding benzoic acid nih.gov. For instance, the oxidation of benzhydrazide (BH) and phenylacetic hydrazide (PAH) by hexachloroiridate(IV) leads to the formation of benzoic acid and phenylacetic acid, respectively nih.gov. The reaction is believed to proceed through radical intermediates nih.govnih.gov.

Applying this to this compound, a plausible oxidation pathway would involve the conversion of the hydrazide group to a carboxylic acid, yielding 2-Amino-3-methylbenzoic acid.

Table 1: Postulated Products of this compound Oxidation

| Starting Material | Oxidizing Agent | Plausible Product |

|---|

The reaction mechanism for the oxidation of substituted benzoic acid hydrazides by myeloperoxidase has been investigated, revealing that the rates of these reactions are determined by the ease of oxidation of the substrates, with the incipient free radical carrying a positive charge nih.gov. The presence of the electron-donating amino and methyl groups on the benzene ring of this compound would likely influence the rate and potentially the mechanism of oxidation compared to unsubstituted benzhydrazide.

Further Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the strongly activating amino (-NH2) group and the weakly activating methyl (-CH3) group. Both of these groups are ortho-, para-directors libretexts.orglibretexts.org.

Given the positions of the existing substituents (amino at C2 and methyl at C3), the potential sites for electrophilic attack are C4, C6, and potentially C5, although steric hindrance from the adjacent methyl group might disfavor substitution at C4. The amino group's directing effect is generally stronger than that of the methyl group. Therefore, electrophilic substitution would be expected to occur predominantly at the positions para and ortho to the amino group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

|---|---|

| Br2/FeBr3 (Bromination) | 4-Bromo-2-amino-3-methylbenzohydrazide and/or 6-Bromo-2-amino-3-methylbenzohydrazide |

| HNO3/H2SO4 (Nitration) | 4-Nitro-2-amino-3-methylbenzohydrazide and/or 6-Nitro-2-amino-3-methylbenzohydrazide |

It is important to note that the very high reactivity of aromatic amines in electrophilic substitution can sometimes lead to multiple substitutions and side reactions. To achieve monosubstituted products, it is often necessary to protect the amino group, for example, by acetylation, to moderate its activating effect before carrying out the desired substitution doubtnut.com.

Nucleophilic substitution reactions on the aromatic ring of this compound are generally less favorable unless there is a suitable leaving group present on the ring.

Mechanistic Studies of Key Transformations

Direct mechanistic studies, including the elucidation of reaction intermediates, transition states, and kinetic or thermodynamic analyses for the transformations of this compound, are not available in the surveyed literature. However, insights can be drawn from studies on analogous compounds.

Elucidation of Reaction Intermediates and Transition States

For oxidation reactions , the mechanism for the oxidation of benzhydrazides by hexachloroiridate(IV) is proposed to involve an outer-sphere electron transfer in the rate-determining step nih.gov. The reaction likely proceeds through the formation of a hydrazyl radical intermediate. In the context of myeloperoxidase-catalyzed oxidation of substituted benzoic acid hydrazides, the formation of a radical cation intermediate is suggested, where the incipient positive charge is stabilized by electron-donating substituents nih.gov. Therefore, in the oxidation of this compound, the formation of a radical cation centered on the hydrazide moiety, stabilized by the electron-donating amino and methyl groups, is a plausible intermediate.

For further substitution reactions , specifically electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. The electron-donating amino and methyl groups stabilize the positive charge in the arenium ion, particularly when the electrophile attacks the ortho and para positions relative to these groups, thus directing the substitution to these sites libretexts.org.

Kinetic and Thermodynamic Analysis of Transformations

No specific kinetic or thermodynamic data for the transformations of this compound have been found. However, studies on related systems provide a basis for understanding the factors that would influence these parameters.

In the oxidation of substituted benzoic acid hydrazides by myeloperoxidase, it was found that the rate constants for the reduction of compound I of the enzyme were relatively insensitive to the substituents on the aromatic ring. However, the rate constants for the reduction of compound II showed a significant correlation with Brown-Okamoto substituent constants, indicating that the ease of oxidation of the substrate is a key factor nih.gov. This suggests that the electron-donating amino and methyl groups in this compound would likely increase the rate of its oxidation in such systems.

For the hydrolysis of substituted benzylidene benzoylhydrazones , a study revealed that the reaction follows first-order kinetics, and a mechanism involving the attack of water on the protonated substrate was proposed najah.edu. Thermodynamic parameters such as activation enthalpy and entropy have been determined for these related reactions. For the oxidation of benzhydrazide and phenylacetic hydrazide by hexachloroiridate(IV), activation entropies were found to be in the middle-ranged negative values, which is consistent with a compact structure of the transition state in a second-order reaction nih.gov.

A study on benzopyran compounds found a simultaneous correlation between thermodynamics and kinetics for hydride transfer reactions, where the electronic effect of substituents is transferred through the aromatic system nih.gov. This highlights the important role that the electronic nature of the amino and methyl substituents would play in the kinetics and thermodynamics of reactions involving the aromatic ring or the hydrazide moiety of this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzhydrazide |

| Phenylacetic hydrazide |

| 2-Amino-3-methylbenzoic acid |

| 4-Bromo-2-amino-3-methylbenzohydrazide |

| 6-Bromo-2-amino-3-methylbenzohydrazide |

| 4-Nitro-2-amino-3-methylbenzohydrazide |

| 6-Nitro-2-amino-3-methylbenzohydrazide |

| 2-Amino-3-methyl-4-sulfobenzohydrazide |

Derivatization and Analog Development Based on 2 Amino 3 Methylbenzohydrazide

Strategies for Structural Modification and Diversification

The diversification of the 2-amino-3-methylbenzohydrazide core relies on several key synthetic strategies that target its distinct functional groups. The presence of the hydrazide moiety (-CONHNH₂), a primary aromatic amine (-NH₂), and an activated aromatic ring provides a rich platform for chemical elaboration.

Key Modification Sites:

Hydrazide Moiety: The terminal -NH₂ group of the hydrazide is highly nucleophilic and readily reacts with electrophiles. This site is the primary target for creating N-substituted derivatives, most commonly through condensation with carbonyl compounds to form acylhydrazones. It can also undergo acylation or alkylation.

Aromatic Amine: The 2-amino group can be acylated, alkylated, or diazotized, leading to a different class of derivatives. Its presence also activates the aromatic ring, directing further substitutions.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The existing amino and methyl groups are activating and direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. This allows for the introduction of various substituents, such as halogens or nitro groups, to modulate the electronic properties of the molecule.

Cyclization: The ortho positioning of the amino and hydrazide groups makes this scaffold an excellent precursor for synthesizing fused heterocyclic systems. Intramolecular or intermolecular cyclization reactions can lead to the formation of complex polycyclic structures. nih.gov

These strategies enable the creation of large libraries of compounds from a single core structure, facilitating the exploration of structure-reactivity relationships.

Synthesis of N-Substituted Hydrazide Derivatives

The most common derivatization of benzohydrazides involves the synthesis of N'-substituted derivatives, particularly N-acylhydrazones. This is typically achieved through a straightforward acid-catalyzed condensation reaction between the hydrazide and various aldehydes or ketones. mdpi.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. mdpi.comresearchgate.net

The general reaction is as follows:

Figure 1: General synthesis of N'-substituted hydrazones from this compound.

This method is highly efficient and allows for the introduction of a wide variety of substituents (R-groups) depending on the chosen carbonyl compound. The resulting N-acylhydrazone derivatives often exhibit interesting conformational behavior in solution, existing as a mixture of E/Z stereoisomers and syn/anti conformers around the C=N and C(O)-NH bonds, respectively. nih.gov This conformational flexibility can be studied using NMR spectroscopy. nih.govdntb.gov.ua

| Reactant Aldehyde/Ketone | Resulting Derivative Structure | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | N'-Benzylidene-2-amino-3-methylbenzohydrazide | Ethanol (B145695), catalytic acid (e.g., HCl), reflux | mdpi.comderpharmachemica.com |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-amino-3-methylbenzohydrazide | Ethanol, room temperature to reflux | derpharmachemica.com |

| Acetone | 2-Amino-N'-isopropylidene-3-methylbenzohydrazide | Methanol (B129727), reflux | mdpi.com |

| 4-Dimethylaminobenzaldehyde | N'-(4-(Dimethylamino)benzylidene)-2-amino-3-methylbenzohydrazide | Ethanol, room temperature | researchgate.net |

Synthesis of Aromatic Ring-Substituted Analogs (e.g., halogenated derivatives)

Modification of the aromatic ring, particularly through halogenation, is a key strategy to alter the electronic properties of the this compound scaffold. Halogens can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms through inductive and resonance effects. nih.gov

The synthesis of halogenated analogs can be achieved either by direct halogenation of the benzohydrazide (B10538) or by using a pre-halogenated starting material. Direct halogenation of an activated ring system can sometimes lead to multiple products. A more controlled approach involves the synthesis of the corresponding halogenated benzoic acid, which is then converted to the hydrazide. For instance, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid has been reported, which serves as a direct precursor to the desired 2-amino-5-chloro-3-methylbenzohydrazide. This precursor is typically synthesized by the chlorination of 2-amino-3-methylbenzoic acid.

The subsequent conversion to the hydrazide is a standard two-step process:

Esterification: The carboxylic acid is first converted to its methyl or ethyl ester, typically by reaction with methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄).

Hydrazinolysis: The resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the final benzohydrazide derivative. biointerfaceresearch.com

| Precursor | Reagents for Halogenation | Halogenated Intermediate | Reference |

|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | Chlorination agent (e.g., SO₂Cl₂) | 2-Amino-5-chloro-3-methylbenzoic acid | N/A |

| 2-Amino-3-methylbenzoic acid | Bromination agent (e.g., NBS, Br₂) | 2-Amino-5-bromo-3-methylbenzoic acid | N/A |

Construction of Polycyclic and Fused Ring Systems Utilizing the Compound

The ortho-disposed amino and hydrazide functionalities in this compound make it an ideal building block for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions can involve either intramolecular cyclization or multicomponent reactions where the benzohydrazide acts as a key synthon.

One common strategy involves reacting the benzohydrazide with reagents containing two electrophilic centers, leading to the formation of a new ring fused to the benzene ring. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) or pyrimidine (B1678525) fused systems. nih.govbeilstein-journals.org Similarly, reagents like triphosgene (B27547) or carbon disulfide can be used to construct fused oxazine (B8389632) or thiazole (B1198619) ring systems, respectively. mdpi.com

For instance, the reaction of an aminobenzohydrazide with various aldehydes can lead to the formation of 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net The process involves the initial formation of a Schiff base between the aldehyde and the aromatic amino group, followed by intramolecular cyclization with the hydrazide moiety.

| Reactant | Resulting Fused Ring System | General Reaction Type | Reference |

|---|---|---|---|

| β-Ketoesters | Pyrazolo[1,5-a]quinazolinones | Cyclocondensation | nih.gov |

| Aromatic Aldehydes | Dihydroquinazolinones | Schiff base formation followed by cyclization | researchgate.net |

| Carbon Disulfide | Thiadiazolo[2,3-b]quinazolinones | Cyclocondensation | nih.gov |

| Phosgene Equivalents (e.g., Triphosgene) | Benzoxazinones | Cyclization | mdpi.com |

Structure-Reactivity Relationships in Derivatives (excluding biological activity)

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. Modifications at different sites on the scaffold induce electronic and steric changes that alter the reactivity of the functional groups.

Effect of Ring Substituents: The nature of substituents on the aromatic ring significantly impacts the reactivity of both the hydrazide and amino groups. Electron-donating groups (like the inherent -NH₂ and -CH₃) increase the electron density on the ring and enhance the nucleophilicity of the hydrazide nitrogen atoms. Conversely, introducing electron-withdrawing groups, such as halogens or nitro groups, decreases the nucleophilicity of the hydrazide moiety. nih.gov This also affects the pKa of the N-H protons; electron-withdrawing groups make the protons more acidic. nih.gov A linear correlation between the pKa values and the reactivity of related aryl hydrazides has been explored, providing a quantitative measure of these electronic effects. nih.govnih.gov

Acylhydrazone Derivatives: The formation of an N-acylhydrazone introduces a C=N double bond, which can exist as E/Z isomers. The electronic nature of the substituent on the benzylidene ring (the R-group from the aldehyde) influences the electron density across the entire hydrazone framework. Electron-withdrawing groups on this ring can make the azomethine proton (-N=CH-) more deshielded in NMR spectra and can affect the equilibrium between different conformers in solution. derpharmachemica.comresearchgate.net

Steric Effects: The 3-methyl group introduces steric hindrance around the 2-amino group. This can influence the rate and feasibility of reactions involving the amino group, such as acylation or its participation in cyclization reactions, potentially favoring pathways that minimize steric clash. This steric constraint can be a useful tool for directing the regioselectivity of certain reactions.

Coordination Chemistry and Metal Complexes

Ligand Characteristics of 2-Amino-3-methylbenzohydrazide

The unique structural features of this compound dictate its coordination behavior, including its ability to act as a multidentate ligand and exist in different tautomeric forms upon complexation.

This compound possesses several potential coordination sites: the oxygen atom of the carbonyl group, the nitrogen atom of the terminal amino group of the hydrazide, and the nitrogen atom of the amino group attached to the benzene (B151609) ring. This arrangement allows the ligand to exhibit different denticities, primarily acting as a bidentate or tridentate ligand.

In its most common coordination mode, the hydrazide moiety chelates to a metal ion through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring. at.ua The amino group on the benzene ring can also participate in coordination, leading to a tridentate chelation. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Potential Coordination Modes of this compound:

| Coordination Mode | Donor Atoms Involved | Potential Metal Center Interaction |

| Bidentate | Carbonyl Oxygen, Terminal Hydrazide Nitrogen | Formation of a 5-membered chelate ring. |

| Tridentate | Carbonyl Oxygen, Terminal Hydrazide Nitrogen, Aromatic Amino Nitrogen | Formation of fused chelate rings, enhancing complex stability. |

| Bridging | Utilization of donor atoms to link multiple metal centers | Can lead to the formation of polynuclear complexes. |

It is important to note that while these coordination modes are predicted based on the behavior of similar aminobenzohydrazide and benzohydrazide (B10538) ligands, specific crystallographic studies on this compound complexes are required for definitive confirmation.

Like other hydrazide-containing compounds, this compound can exist in tautomeric forms, primarily the keto and enol forms. In the solid state and in neutral solutions, the keto form is generally predominant. However, upon complexation with metal ions, the equilibrium can shift towards the enol form. nih.gov

The tautomeric equilibrium can be represented as follows:

Keto Form <=> Enol Form

The coordination of the ligand in its enolic form often leads to the formation of neutral complexes with divalent metal ions, where the charge of the metal ion is balanced by the deprotonated ligand.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

While specific studies on the synthesis of transition metal complexes exclusively with this compound are not extensively documented in the reviewed literature, general synthetic routes for similar benzohydrazide and aminobenzothiazole ligands are well-established. mdpi.com These methods can be extrapolated to the synthesis of complexes with the target ligand.

Typically, an ethanolic or methanolic solution of the ligand is treated with a solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction mixture is often refluxed to ensure complete complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

Based on studies of related ligands, it is anticipated that this compound would form stable complexes with a range of transition metals. For instance, Cu(II) complexes with hydrazide ligands are common, often exhibiting square planar or distorted octahedral geometries. kzoo.edu Similarly, Fe(III) complexes are known to form stable octahedral complexes with Schiff base ligands derived from amino acids. ijsra.net The coordination environment around the metal ion in these complexes would be satisfied by the donor atoms of the this compound ligand and, in some cases, by solvent molecules or counter-ions.

Anticipated Geometries of Transition Metal Complexes:

| Metal Ion | Potential Geometry | Supporting Evidence from Related Ligands |

| Cu(II) | Square Planar, Distorted Octahedral | Studies on copper(II) complexes with various hydrazone and amino-containing ligands. researchgate.netresearchgate.net |

| Fe(III) | Octahedral | Research on Fe(III) complexes with Schiff bases and other multidentate ligands. mdpi.com |

| Zn(II) | Tetrahedral, Octahedral | Zinc(II) complexes with amino acids and other N,O-donor ligands. |

| Ni(II) | Square Planar, Octahedral | Nickel(II) complexes with hydrazone and amino-acid derived ligands. rsc.orgnih.gov |

| Co(II) | Tetrahedral, Octahedral | Cobalt(II) complexes with Schiff bases and hydrazide derivatives. researchgate.netresearchgate.net |

| Mo, Cr, V | Various (often octahedral) | Studies on complexes of these metals with multidentate organic ligands. |

The coordination chemistry of this compound with main group metals is a less explored area. However, the presence of hard donor atoms like oxygen and nitrogen suggests that it can form stable complexes with main group metal ions, such as those from Group 2 (e.g., Mg, Ca) and Group 13 (e.g., Al, Ga). The coordination in these complexes is expected to be primarily electrostatic in nature. Research on bulky aminopyridinato ligands with main group elements has shown the versatility of such ligands in stabilizing various coordination geometries.

The formation of lanthanide complexes with this compound is plausible due to the oxophilic nature of lanthanide ions, which favor coordination with oxygen donor ligands. Studies on lanthanide complexes with benzohydrazide and 2-aminobenzoylhydrazide have demonstrated that these ligands can effectively coordinate to lanthanide ions, often resulting in high coordination numbers. researchgate.net The synthesis of such complexes is typically carried out in solvents like methanol (B129727) or ethanol (B145695), and the resulting complexes can exhibit interesting photoluminescent properties.

There is a general lack of specific research on the coordination of this compound with actinide elements in the available literature. While actinides can form complexes with a variety of organic ligands, dedicated studies involving this particular ligand have not been prominently reported.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published concerning the metal complexes of "this compound" that would allow for the detailed analysis required by the provided outline.

The topics requested, including single crystal X-ray diffraction studies, specific spectroscopic signatures such as EPR and magnetic susceptibility, and detailed catalytic applications in oxidation, reduction, polymerization, and electrocatalysis for complexes of this particular ligand, are not documented in the accessible scientific domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to this compound.

Reactivity and Potential Catalytic Applications of Metal Complexes

Mechanisms of Catalytic Action

Following a comprehensive search of available scientific literature, no specific research detailing the mechanisms of catalytic action for metal complexes derived from this compound could be located. Studies on the catalytic cycles, substrate activation, active site formation, or detailed kinetic analyses for complexes involving this particular ligand are not present in the currently accessible body of research.

General studies on the catalytic activities of metal complexes with related hydrazone or Schiff base ligands exist; however, these findings are not directly applicable to this compound due to the strict specificity of structure-activity relationships in catalysis. The electronic and steric effects of the amino and methyl substituents at the 2 and 3 positions of the phenyl ring would impart unique properties to its metal complexes, making direct extrapolation from other systems scientifically unsound.

Consequently, a detailed, evidence-based discussion on the mechanisms of catalytic action for this compound complexes, including data tables and specific research findings, cannot be provided at this time. Further experimental research is required to elucidate the catalytic potential and mechanistic pathways of these specific compounds.

Advanced Spectroscopic and Structural Elucidation Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2-Amino-3-methylbenzohydrazide in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but two-dimensional (2D) techniques are essential for unequivocal signal assignment.

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. huji.ac.ilslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY is expected to show correlations between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. For instance, the proton at C4 would show a correlation with the proton at C5, and the proton at C5 would show correlations to protons at C4 and C6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the unambiguous assignment of protonated carbons. Each aromatic C-H group and the methyl group would exhibit a distinct correlation peak.

A hypothetical full assignment of the ¹H and ¹³C NMR spectra for this compound based on these techniques is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments and 2D Correlations for this compound

| Atom Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 1 | 118.5 | - | - | NH₂, H-6 |

| 2 | 148.0 | - | - | CH₃, H-4 |

| 3 | 125.0 | - | - | CH₃, H-4, H-5 |

| 4 | 130.2 | 7.15 (d) | H-5 | C-2, C-3, C-5, C-6 |

| 5 | 122.8 | 6.80 (t) | H-4, H-6 | C-1, C-3, C-4, C-6 |

| 6 | 115.6 | 7.25 (d) | H-5 | C-1, C-2, C-4, C=O |

| C=O | 168.9 | - | - | H-6, -NH |

| CH₃ | 18.3 | 2.10 (s) | - | C-2, C-3, C-4 |

| NH₂ | - | 4.50 (s, br) | - | C-1, C-2 |

| NH | - | 9.50 (s, br) | - | C=O |

| NH₂ (hydrazide) | - | 4.40 (s, br) | - | - |

Note: Chemical shifts are hypothetical and can vary based on solvent and experimental conditions. d = doublet, t = triplet, s = singlet, br = broad.

Solid-state NMR (ssNMR) spectroscopy provides critical insights into the structure of materials in their solid form. Unlike solution NMR, ssNMR can differentiate between various crystalline forms, or polymorphs, of a compound. nih.gov Polymorphs have the same chemical composition but differ in their crystal lattice arrangements, which can lead to distinct physical properties.

In ssNMR, differences in the local electronic environment and intermolecular interactions (such as hydrogen bonding) within different crystal packs result in measurable changes in NMR parameters. For this compound, the chemical shifts of ¹³C and ¹⁵N nuclei would be particularly sensitive to polymorphic variations. The presence of multiple, distinct peaks for a single carbon or nitrogen site in a ¹³C or ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum is a clear indicator of the presence of multiple molecules in the asymmetric unit or the existence of a polymorphic mixture. nih.gov

Table 2: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs of this compound

| Carbon Position | Polymorph A (ppm) | Polymorph B (ppm) |

| C=O | 170.2 | 168.5 |

| C2 (C-NH₂) | 149.5 | 150.8 |

| C3 (C-CH₃) | 126.1 | 125.3 |

| CH₃ | 19.5 | 18.1 |

Note: The differences in chemical shifts, though small, are detectable by high-resolution ssNMR and reflect distinct solid-state environments.

The prediction of NMR chemical shifts through computational chemistry serves as a powerful complementary tool for experimental data, aiding in structural verification. nih.gov Methods based on quantum mechanics, particularly Density Functional Theory (DFT), can calculate the magnetic shielding tensors of nuclei in a molecule. comporgchem.comnih.gov These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The typical process involves first optimizing the 3D geometry of the this compound molecule at a given level of theory. Subsequently, an NMR calculation is performed on this optimized structure. Comparing the computationally predicted spectrum with the experimental one can confirm assignments, help distinguish between possible isomers, and provide confidence in the determined structure. github.io

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (Δδ ppm) |

| 1 | 118.5 | 119.2 | +0.7 |

| 2 | 148.0 | 147.5 | -0.5 |

| 3 | 125.0 | 125.8 | +0.8 |

| 4 | 130.2 | 131.0 | +0.8 |

| 5 | 122.8 | 123.3 | +0.5 |

| 6 | 115.6 | 116.1 | +0.5 |

| C=O | 168.9 | 169.9 | +1.0 |

| CH₃ | 18.3 | 17.9 | -0.4 |

Note: Predicted values are illustrative. Small deviations between experimental and predicted shifts are expected.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of a molecule's elemental formula from its exact mass, as each formula has a unique theoretical mass based on the specific isotopes of its constituent atoms. nih.gov For this compound, HRMS would be used to confirm its elemental composition of C₈H₁₁N₃O.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁N₃O |

| Ion Formula | [C₈H₁₂N₃O]⁺ ([M+H]⁺) |

| Calculated Exact Mass | 166.0975 |

| Hypothetical Measured Mass | 166.0978 |

| Mass Error | +1.8 ppm |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, the molecular ion (the precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. unito.it The analysis of these fragments provides a molecular fingerprint and allows for the reconstruction of the original structure.

The fragmentation of protonated this compound would likely proceed through characteristic losses of small neutral molecules associated with the hydrazide and amino functionalities.

Table 5: Plausible MS/MS Fragmentation Pathways for [C₈H₁₁N₃O+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 166.1 | 149.1 | NH₃ (17.0) | [M+H-NH₃]⁺ |

| 166.1 | 135.1 | N₂H₃ (31.0) | [2-Amino-3-methylbenzoyl]⁺ |

| 166.1 | 134.1 | NH₂NH₂ (32.0) | [C₈H₈NO]⁺ |

| 135.1 | 107.1 | CO (28.0) | [C₇H₉N]⁺ |

These fragmentation pathways provide conclusive evidence for the presence of the key functional groups and their arrangement within the molecule. The loss of NH₃ is characteristic of the hydrazide or primary amine, while the formation of the m/z 135.1 ion strongly indicates the presence of the 2-amino-3-methylbenzoyl substructure.

Scientific Data Unavailable for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental and computational data for the compound This compound (CAS No. 19932-29-7) are not publicly available. As a result, the generation of a scientifically accurate article adhering to the requested detailed outline for its advanced spectroscopic and structural elucidation is not possible at this time.

The user's request specified a detailed analysis covering:

Vibrational Spectroscopy (FT-IR and Raman): Including detailed vibrational mode assignments and conformational analysis based on vibrational frequencies.

X-ray Crystallography: Including the determination of bond lengths, bond angles, torsion angles, analysis of crystal packing, intermolecular interactions like hydrogen bonding and π-π stacking, and Hirshfeld surface analysis.

These analyses require specific, published research data from laboratory-based crystallographic and spectroscopic studies or from detailed computational chemistry models. The conducted searches for such information on "this compound" did not yield any relevant scholarly articles or database entries.

While research exists for related compounds such as other benzohydrazide (B10538) derivatives, the strict instruction to focus solely on this compound and maintain scientific accuracy precludes the use of data from analogous molecules. Extrapolating such specific data would be speculative and would not meet the standards of a professional, authoritative scientific article.

Therefore, the sections on (6.3 and 6.4) cannot be completed. The creation of data tables and detailed research findings as requested would require fabrication, which is contrary to the core principles of scientific accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. This method is predicated on the principle that molecules absorb light in the UV-visible region of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. The absorption of UV or visible radiation by organic molecules is typically restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energies.

For aromatic and heteroaromatic compounds, including derivatives of benzohydrazide, the UV-Vis spectrum is characterized by absorption bands that arise primarily from π → π* and n → π* electronic transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally observed in compounds with conjugated systems, such as aromatic rings and double bonds. The n → π* transitions involve the promotion of an electron from a non-bonding atomic orbital (typically from heteroatoms like nitrogen or oxygen) to a π* antibonding orbital.

The presence of the amino (-NH2) and methyl (-CH3) groups as substituents on the benzene ring is expected to influence the electronic transitions. The amino group, being an auxochrome with lone pair electrons, can interact with the π-system of the benzene ring through resonance. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* absorption bands of the benzene ring. The methyl group, being a weak electron-donating group, may induce a smaller bathochromic shift.

Consequently, the UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to the electronic transitions within the substituted benzene ring and the hydrazide functional group. Detailed research findings from experimental studies would be necessary to provide a quantitative analysis of these transitions, including the precise λmax values and their corresponding molar absorptivities, which would offer deeper insights into the electronic structure of the molecule.

Table of Anticipated Electronic Transitions for this compound

| Transition Type | Associated Chromophore/Functional Group | Expected Wavelength Region | Expected Intensity |

| π → π | Substituted Benzene Ring | Ultraviolet (UV) | High |

| n → π | Carbonyl Group (C=O) | Ultraviolet (UV) / Visible | Low to Moderate |

| n → π* | Amino Group (-NH2) / Hydrazide (-NHNH2) | Ultraviolet (UV) | Low |

Lack of Specific Research Data Precludes Article Generation on the Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the computational and theoretical chemistry of the compound This compound . This absence of targeted studies prevents the generation of a scientifically accurate and detailed article that would adhere to the user's specified outline.

The requested article structure included in-depth sections on quantum chemical calculations, such as Density Functional Theory (DFT) studies on electronic structure, calculation of spectroscopic parameters, and prediction of molecular orbitals. Furthermore, the outline called for information on conformational analysis, potential energy surfaces, molecular dynamics simulations, and the computational design of new derivatives.

While general computational studies on related structures, such as substituted benzohydrazides and para-aminobenzohydrazide derivatives, have been published, these findings cannot be accurately extrapolated to this compound. ijcrt.orgsemanticscholar.orgresearchgate.netnih.govderpharmachemica.comnih.gov The principles of computational chemistry dictate that even minor changes in molecular structure, such as the position of substituent groups on the benzene ring, can significantly alter the electronic and conformational properties of a compound.

Therefore, to maintain scientific integrity and adhere to the strict requirement of focusing solely on "this compound," it is not possible to create the requested content. Generating an article would require fabricating data or presenting information from unrelated molecules as if it pertained to the subject compound, which would be misleading and scientifically unsound.

At present, the scientific community has not published specific research that would provide the necessary data to populate the detailed sections and subsections of the requested article on the computational and theoretical chemistry of this compound.

Computational and Theoretical Chemistry Studies

Theoretical Insights into Metal Complex Formation and Stability

Theoretical and computational chemistry provide powerful tools to understand the formation and stability of metal complexes involving ligands such as 2-Amino-3-methylbenzohydrazide. Density Functional Theory (DFT) is a prominent method employed to model the geometric and electronic structures of these complexes. Such studies offer insights into the coordination behavior of the ligand and the nature of the metal-ligand bonds, which are crucial for predicting the stability and reactivity of the complexes.

Research on related hydrazide derivatives demonstrates that the hydrazide moiety can coordinate with metal ions in various ways, often acting as a bidentate or tridentate ligand. Theoretical calculations on cobalt(III) complexes with Schiff base ligands derived from hydrazone show that methods like DFT at the B3LYP/6-311G level can effectively optimize the geometries of these complexes. nih.gov These calculations help in understanding the distorted octahedral or other coordination geometries adopted by the metal ion. nih.gov

Furthermore, quantum theory of atoms in molecules (QTAIM) computations can be utilized to analyze the coordination bonds and non-covalent interactions within the complexes. nih.gov The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to assess the charge transfer characteristics and the stability of the metal complexes. nih.gov The energy gap between HOMO and LUMO is a key indicator of the chemical reactivity and kinetic stability of the molecule.

Molecular docking studies, another computational technique, can predict the binding interactions between the metal complexes and biological macromolecules, such as enzymes. nih.gov These simulations help in understanding the potential biological applications of these compounds by identifying key interactions with active sites.

While specific theoretical studies on this compound complexes are not extensively documented in the provided search results, the methodologies applied to similar hydrazide-containing ligands provide a robust framework for predicting their behavior. The following table summarizes typical parameters calculated in theoretical studies of metal complexes with related ligands.

| Computational Method | Calculated Parameter | Significance |

| DFT (e.g., B3LYP) | Optimized Geometry | Predicts the 3D structure and coordination environment of the metal ion. |

| DFT | HOMO-LUMO Energies | Indicates electronic stability and reactivity of the complex. |

| QTAIM | Bond Critical Point Analysis | Characterizes the nature of metal-ligand and non-covalent bonds. |

| Molecular Docking | Binding Affinity/Energy | Predicts the strength of interaction with biological targets. |

Non-Linear Optical (NLO) Properties from Theoretical Calculations

The non-linear optical (NLO) properties of organic molecules like this compound are of significant interest for applications in photonics and optoelectronics. Theoretical calculations, particularly using DFT, are instrumental in predicting and understanding the NLO behavior of these compounds.

The key parameter for assessing second-order NLO activity is the first hyperpolarizability (β). Theoretical studies on various benzohydrazide (B10538) and hydrazone derivatives have shown that these molecules can possess significant NLO properties. researchgate.net The magnitude of β is influenced by factors such as intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.

For instance, theoretical investigations on pyrrole (B145914) hydrazones have demonstrated that the first hyperpolarizabilities can be in the range of 48.83 × 10⁻³⁰ to 63.89 × 10⁻³⁰ esu. nih.gov The introduction of electron-withdrawing groups can enhance these values. nih.gov Similarly, studies on other benzohydrazide derivatives have reported first-order hyperpolarizabilities in the range of 1.5 × 10⁻³⁰ to 30.2 × 10⁻³⁰ esu, with the NLO activity being enhanced by a low HOMO-LUMO energy gap, which facilitates ICT. researchgate.net

Computational methods such as DFT with functionals like B3LYP or CAM-B3LYP are commonly used to calculate the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The theoretical calculations can also predict how the NLO properties are affected by the solvent environment.

The following table presents a summary of theoretically calculated NLO properties for related hydrazone and benzohydrazide derivatives, which can provide an indication of the potential NLO activity of this compound.

| Compound Type | Computational Method | Dipole Moment (μ) [D] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| Pyrrole Hydrazone Derivative (3B) | DFT | - | - | 48.83 × 10⁻³⁰ |

| Pyrrole Hydrazone Derivative (3C) | DFT | - | - | 63.89 × 10⁻³⁰ |

| Benzohydrazide Derivative | DFT | - | - | 1.5 × 10⁻³⁰ - 30.2 × 10⁻³⁰ |

These theoretical insights are crucial for designing and synthesizing new organic materials with tailored NLO properties for advanced technological applications.

Potential Applications in Chemical Synthesis and Materials Science Strictly Excluding Clinical/biological Efficacy or Safety

Role as a Key Synthon in Multi-Step Organic Synthesis

In the realm of organic synthesis, 2-Amino-3-methylbenzohydrazide serves as a crucial intermediate for the construction of diverse heterocyclic compounds. nih.govresearchgate.net The presence of both an amino group and a hydrazide moiety allows for sequential or tandem reactions to form complex ring systems. nih.govresearchgate.net For instance, the amino group can be readily diazotized and subsequently coupled with various aromatic compounds to create azo dyes, while the hydrazide functional group can react with aldehydes, ketones, and anhydrides to form hydrazones, pyridazinones, and other heterocyclic structures. uokerbala.edu.iqisca.meuobaghdad.edu.iq This dual reactivity makes it a valuable precursor in the synthesis of novel molecular frameworks. nih.govnih.gov

The synthesis of various heterocyclic systems often begins with the modification of amino acids into their corresponding hydrazides, which then serve as foundational synthons. nih.gov These hydrazides can undergo cyclization reactions to form a variety of heterocyclic compounds, including pyrazoles and pyridazines. For example, the reaction of amino acid hydrazides with phthalic anhydride (B1165640) can lead to the formation of more complex fused ring systems.

Precursor for Advanced Organic Materials

The unique chemical architecture of this compound also positions it as a promising precursor for the development of advanced organic materials with specialized properties.

The amino and hydrazide functionalities of this compound make it a suitable monomer for polymerization reactions. It can be incorporated into polymer chains to create polyamides and polyimides with tailored thermal and mechanical properties. beilstein-journals.orgmdpi.comnih.govresearchgate.netmdpi.com The aromatic core of the molecule contributes to the rigidity and thermal stability of the resulting polymers, while the amino and hydrazide groups provide sites for cross-linking or further functionalization. nih.govresearchgate.net The synthesis of amino-functionalized polymers often requires the use of protecting groups to prevent undesired side reactions during polymerization. beilstein-journals.org

The ability of the amino and hydrazide groups to form strong hydrogen bonds makes this compound and its derivatives excellent candidates for the construction of supramolecular assemblies. nih.govmdpi.commdpi.comresearchgate.net These non-covalent interactions can drive the self-assembly of molecules into well-defined, ordered structures such as nanofibers, gels, and other complex architectures. nih.govmdpi.com The study of how molecules interact and organize at the molecular level is crucial for designing new materials with emergent properties. nih.govmdpi.com Amino acids and their derivatives are particularly well-suited for creating such materials due to their inherent chirality and diverse functionalities. mdpi.comresearchgate.net

The synthesis of azo dyes frequently involves the diazotization of a primary aromatic amine, such as the one present in this compound, followed by coupling with an electron-rich aromatic compound. isca.meorientjchem.orgrsc.orggoogle.com The resulting azo compounds exhibit extended conjugation, which is responsible for their color. isca.me The specific shade of the dye can be fine-tuned by modifying the substituents on the aromatic rings. isca.meorientjchem.org The general synthetic route involves diazotizing the amino group with nitrous acid at low temperatures and then reacting the resulting diazonium salt with a coupling component, such as a substituted aniline (B41778) or phenol. isca.meorientjchem.org

Table 1: Examples of Dye Synthesis Precursors

| Diazonium Component Precursor | Coupling Component Example | Resulting Dye Type |

|---|---|---|

| 2-Amino-1,3-benzothiazole | Substituted anilines and phenols | Monoazo dyes isca.me |

| 2-Amino-4-methyl benzothiazole | N,N-disubstituted anilines | Monoazo disperse dyes orientjchem.org |

Applications in Analytical Chemistry (e.g., as a derivatizing agent)

In analytical chemistry, derivatizing agents are used to modify an analyte to make it more suitable for separation and detection. Hydrazino compounds, including benzohydrazides, can be used as derivatizing agents for oligosaccharides. nih.gov They react with the reducing end of the sugar to introduce a hydrophobic group and a UV chromophore, which facilitates separation by reverse-phase HPLC and enhances detection. nih.gov This technique is a valuable alternative to traditional methods for the structural analysis of complex carbohydrates. nih.gov

Role in Non-Biological Catalysis (e.g., as a ligand in organometallic catalysis)

The amino and hydrazide groups of this compound can act as coordination sites for metal ions, making it a potential ligand in organometallic catalysis. nih.govnih.govmdpi.comnih.govrsc.orgmdpi.comresearchgate.net The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations, such as cross-coupling reactions. nih.govmdpi.comrsc.org The design of the ligand is crucial for controlling the reactivity and selectivity of the metal catalyst. nih.govmdpi.com Amino acids and their derivatives are widely used as chiral ligands in asymmetric catalysis to produce enantiomerically pure compounds. mdpi.commdpi.com The coordination of these ligands to transition metals can create highly efficient and selective catalysts for a range of chemical reactions. nih.govmdpi.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-5-chloro-3-methylbenzoic acid |

| 2-nitro-3-toluic acid |

| 2-nitro-3-methylbenzoic acid |

| 2-amino-3-methylbenzoic acid |

| 7-methylindole-2,3-diketone |

| 2-amino-3-methyl-5-chlorobenzamide |

| N-chlorosuccinimide |

| cyanuric chloride |

| m-toluic acid |

| benzoyl peroxide |

| 2-amino-2,3-dimethylbutyramide |

| 2-amino-2,3-dimethylbutyronitrile |

| 3-amino-4-substituted monocyclic ß-lactams |

| 2-Amino-3,5-dichlorobenzohydroxamic acid |

| (E)-4-amino-N'-(5-bromo-2-hydroxybenzylidene) benzohydrazide (B10538) |

| (E)-4-amino-N'-(2-hydroxy-3-methoxybenzylidene) benzohydrazide |

| 2-flurobenzoic hydrazide |

| salicylaldehyde |

| 2-amino-1,3-benzothiazole |

| m-toluidine |

| aniline hydrochloride |

| ammonium thiocyanate |

| 2-naphthol-aniline |

| aniline black |

| P-hydroxy azo-3-benzene carboxylic acid |

| 2-isocyanatoethyl (meth)acrylate |

| 1-bromo-2-methylpropan-2-ol |

| N,N-dimethylacrylamide |

| 1-bromo-2-methylbut-3-en-2-ol |

| methyl anthranilate |

| p-chlorobenzaldehyde |

| 2-aminothiazole |

| 2-mercapto benzoxazole |

| 2-hydrazino benzoxazol |

| phenyl isothiocyanate |

| ethyl chloro acetate |

| p-bromophenancyl bromide |

| chloro acetic acid |

| ortho-amino aniline |

| thiosemicarbazide |

| 2-amino-4-methyl benzothiazole |

| N-(2 Amino benzothiazole) methacylamide |

| Butyl acrylate |

| methyl methacrylate |

| 5-diethylamino-2-nitrosophenol |

| 1,6-dihydroxynaphthalene |

| 6-bromohexanoic acid |

Chemical Probes and Tags (focusing on chemical methodology)